[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3S,4S,5R,6S)-5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate
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Overview
Description
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3S,4S,5R,6S)-5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate is a natural product found in Merremia mammosa with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Stereoselective Synthesis : A study by Gerber and Vogel (2001) in "Helvetica Chimica Acta" demonstrated the stereoselective synthesis of complex compounds, including pentol derivatives and beta-C-mannopyranosides, which are crucial for constructing intricate molecular structures like trisaccharides Gerber & Vogel, 2001.
Synthesis of Polyketide Spiroketals : Meilert, Pettit, and Vogel (2004) explored the synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This process is crucial in the synthesis of complex organic compounds, as reported in "Helvetica Chimica Acta" Meilert et al., 2004.
Novel Tricyclic Products from Penicillin Derivatives : Mara, Singh, Thomas, and Williams (1982) detailed the synthesis of novel tricyclic products from penicillin derivatives, highlighting the potential for creating new medicinal compounds. Their work in the "Journal of The Chemical Society-perkin Transactions 1" expands the possibilities in medicinal chemistry Mara et al., 1982.
Biomedical Applications
Anti-Breast Cancer Activity : A study in 2022 by S. M, M. S., S. S., and N. A. in "Asian Pacific Journal of Cancer Prevention" explored the anti-breast cancer properties of a secondary metabolite, emphasizing its role in overcoming multidrug resistance in breast cancer S. M et al., 2022.
Interaction with DNA : Karadurmus, Kurbanoglu, Shah, and Ozkan (2017) investigated the interaction of Epirubicin, a similar compound, with DNA. This research, though not directly on the specified compound, hints at the potential interactions such complex molecules may have with genetic material, as studied in their publication Karadurmus et al., 2017.
Properties
Molecular Formula |
C48H82O20 |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3S,4S,5R,6S)-5-hydroxy-2-methyl-4-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-35(54)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-27(8)39(41)68-48-36(55)42(65-44(57)24(4)5)40(28(9)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3/t25-,26-,27-,28-,29-,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-,45-,46-,47-,48-/m0/s1 |
InChI Key |
VTFUTZVTYIBPGV-STAZTLKISA-N |
Isomeric SMILES |
CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)O[C@H]5[C@@H](O[C@@H](O1)[C@@H]([C@@H]5O)O)C)O |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)OC(=O)C(C)C)O)C)OC5C(OC(O1)C(C5O)O)C)O |
Synonyms |
merremoside D merremoside-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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